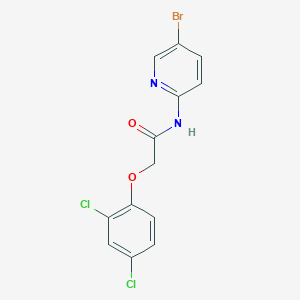
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide works by inhibiting the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. By doing so, it disrupts the signaling pathways that are involved in the regulation of cell growth and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its efficacy can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide. One area of research is the development of more specific inhibitors that target only the desired protein kinases. Another area of research is the combination of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Finally, the use of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, is also an area of active research.
Synthesemethoden
The synthesis of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 4-morpholin-4-ylphenol with butyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. These kinases are involved in the regulation of cell growth and proliferation, and their dysregulation is often associated with the development and progression of cancer.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-13-26-20-6-4-5-17(16-20)21(24)22-18-7-9-19(10-8-18)23-11-14-25-15-12-23/h4-10,16H,2-3,11-15H2,1H3,(H,22,24) |
InChI-Schlüssel |
HHMUZQQWZLVMTF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)






![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)


